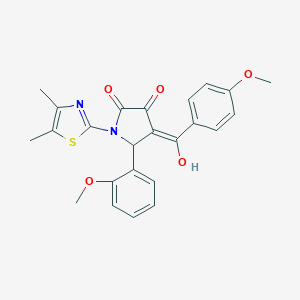
1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as DMHP, is a synthetic compound that has been of interest in scientific research due to its potential therapeutic applications. DMHP belongs to the class of compounds known as pyrrolones and has been shown to have various biological activities that make it a promising candidate for drug development.
作用機序
The mechanism of action of 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer cell growth and inflammation. 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in regulating gene expression. 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in regulating inflammation.
Biochemical and Physiological Effects:
1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potent biological activity, which makes it a promising candidate for drug development. However, one limitation is that 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has not been extensively studied in vivo, and more research is needed to fully understand its pharmacokinetics and pharmacodynamics.
将来の方向性
For 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one research include further studies to elucidate its mechanism of action and to optimize its pharmacokinetics and pharmacodynamics. Additionally, 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one may have potential applications in other diseases, such as cardiovascular disease and diabetes, which warrant further investigation.
合成法
The synthesis of 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that includes the condensation of 2-methoxyphenylacetic acid and 4,5-dimethyl-2-thiazolylamine to form an imine intermediate. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the final product, 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. The synthesis of 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been optimized to yield high purity and high yield.
科学的研究の応用
1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease, as it has been shown to have neuroprotective effects.
特性
製品名 |
1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C24H22N2O5S |
分子量 |
450.5 g/mol |
IUPAC名 |
(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H22N2O5S/c1-13-14(2)32-24(25-13)26-20(17-7-5-6-8-18(17)31-4)19(22(28)23(26)29)21(27)15-9-11-16(30-3)12-10-15/h5-12,20,27H,1-4H3/b21-19+ |
InChIキー |
SWHVYESPLFTUND-XUTLUUPISA-N |
異性体SMILES |
CC1=C(SC(=N1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC=CC=C4OC)C |
SMILES |
CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=CC=C4OC)C |
正規SMILES |
CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=CC=C4OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Allyloxy)phenyl]-7-chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265305.png)
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265308.png)
![7-Chloro-1-(4-ethoxy-3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265309.png)
![7-Chloro-1-(4-ethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265310.png)
![1-(3-Ethoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265311.png)
![1-[3-(Allyloxy)phenyl]-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265312.png)
![1-(3-Chlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265313.png)
![1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265316.png)
![7-Methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265317.png)
![1-(3,4-Dimethoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265318.png)
![1-(4-Ethoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265319.png)
![1-[3-(Allyloxy)phenyl]-7-chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265321.png)
![N-[4-(3-hydroxy-7,7-dimethyl-5-oxo-2-phenyl-4,5,6,7,8,9-hexahydro-2H-pyrazolo[3,4-b]quinolin-4-yl)phenyl]acetamide](/img/structure/B265323.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265328.png)